GLUT1 Inhibition: Ethylidene vs. Benzylidene
4,6-O-Ethylidene-D-glucose acts as a competitive inhibitor of GLUT1-mediated 2-deoxy-D-glucose uptake with a Ki of 12 mM [1]. In contrast, the benzylidene analog (4,6-O-benzylidene-D-glucopyranose) exhibits a Ki of 0.13 mM, indicating >90-fold higher affinity for the transporter [2]. The methylidene analog (4,6-O-methylidene-D-glucose) has been used as a radio-labeled side-specific analogue but lacks quantitative Ki data in direct comparison [3].
| Evidence Dimension | GLUT1 inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 12 mM (Ki for wild-type 2-deoxy-D-glucose transport) |
| Comparator Or Baseline | 4,6-O-Benzylidene-D-glucopyranose: 0.13 mM |
| Quantified Difference | >90-fold higher affinity for the benzylidene analog |
| Conditions | Human erythrocyte glucose transport system at 23°C (benzylidene); wild-type 2-deoxy-D-glucose transport assay (ethylidene) |
Why This Matters
This >90-fold difference in GLUT1 affinity dictates the choice of tool compound: ethylidene glucose provides moderate, reversible inhibition suitable for mechanistic studies, while the benzylidene analog's high affinity may cause near-complete blockade, altering experimental outcomes.
- [1] TargetMol. 4,6-O-Ethylidene-α-D-glucose (Ethylidene-glucose) Product Information. (Ki=12 mM for wild-type 2-deoxy-D-glucose transport). View Source
- [2] Interaction of sugar acetals with the human erythrocyte glucose transport system. SciencePlus. (Ki values: 4,6-O-benzylidene-D-glucopyranose Ki=0.13 mM). View Source
- [3] Holman GD, Rees WD. Side-specific analogues for the rat adipocyte sugar transport system. Biochim Biophys Acta. 1987;897(2):293-302. doi:10.1016/0005-2736(87)90426-3. View Source
